molecular formula C16H19FN4O3S B2796805 5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine CAS No. 2380171-78-6

5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2796805
CAS No.: 2380171-78-6
M. Wt: 366.41
InChI Key: IRPQURGOCIBEGZ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the fluoro, methoxyphenyl, and methylsulfonylpiperazinyl groups through various substitution reactions. Common reagents used in these reactions include fluorinating agents, methoxyphenyl derivatives, and piperazine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the fluoro or sulfonyl groups.

    Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)pyrimidine: Lacks the fluoro and methylsulfonylpiperazinyl groups.

    5-Fluoropyrimidine: Lacks the methoxyphenyl and methylsulfonylpiperazinyl groups.

    6-(4-Methylsulfonylpiperazin-1-yl)pyrimidine: Lacks the fluoro and methoxyphenyl groups.

Uniqueness

5-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-24-13-5-3-12(4-6-13)15-14(17)16(19-11-18-15)20-7-9-21(10-8-20)25(2,22)23/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPQURGOCIBEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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